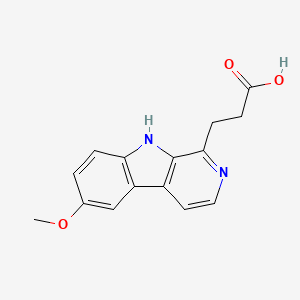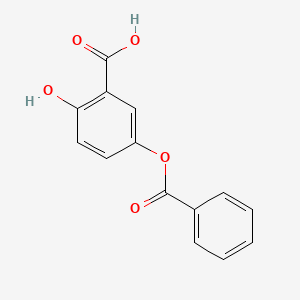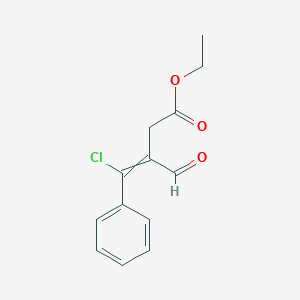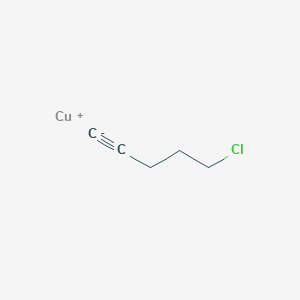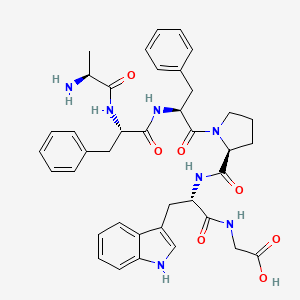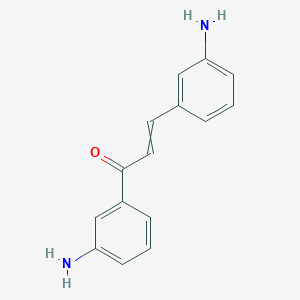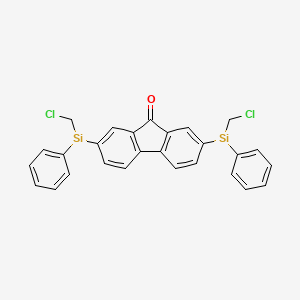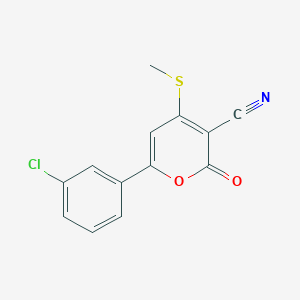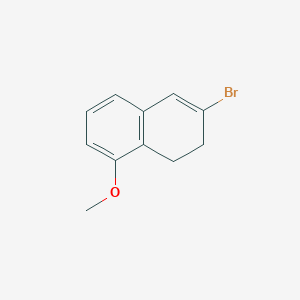
3-Bromo-8-methoxy-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-8-methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes. This compound features a bromine atom at the third position and a methoxy group at the eighth position on the naphthalene ring system. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-1,2-dihydronaphthalene typically involves the bromination of 8-methoxy-1,2-dihydronaphthalene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, is increasingly being adopted to minimize environmental impact.
化学反応の分析
Types of Reactions
3-Bromo-8-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and amines.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the dihydronaphthalene ring can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, atmospheric pressure.
Major Products Formed
Substitution: 3-Methoxy-8-methoxy-1,2-dihydronaphthalene (when bromine is replaced by a methoxy group).
Oxidation: 3-Bromo-8-methoxy-1,2-naphthoquinone.
Reduction: 3-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene.
科学的研究の応用
3-Bromo-8-methoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism by which 3-Bromo-8-methoxy-1,2-dihydronaphthalene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its mechanism of action often involve techniques such as molecular docking and structure-activity relationship (SAR) analysis.
類似化合物との比較
Similar Compounds
3-Bromo-1,2-dihydronaphthalene: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.
8-Methoxy-1,2-dihydronaphthalene: Lacks the bromine atom, affecting its potential for substitution reactions.
3-Bromo-8-hydroxy-1,2-dihydronaphthalene: The hydroxyl group can engage in different types of chemical reactions compared to the methoxy group.
Uniqueness
3-Bromo-8-methoxy-1,2-dihydronaphthalene is unique due to the combined presence of both bromine and methoxy substituents, which confer distinct chemical properties and reactivity patterns
特性
CAS番号 |
158440-98-3 |
|---|---|
分子式 |
C11H11BrO |
分子量 |
239.11 g/mol |
IUPAC名 |
3-bromo-8-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,7H,5-6H2,1H3 |
InChIキー |
UQRDDFPHSHBPAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1CCC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


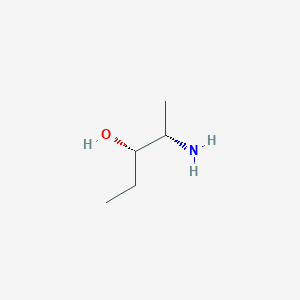

![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

